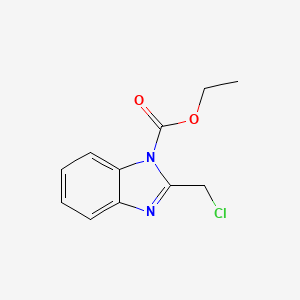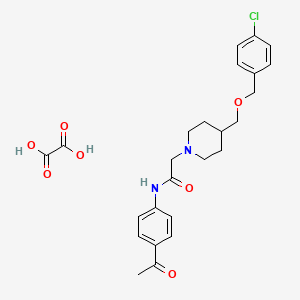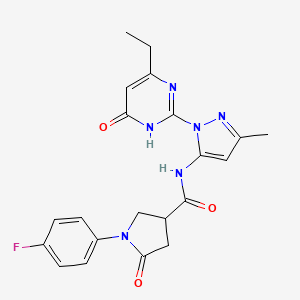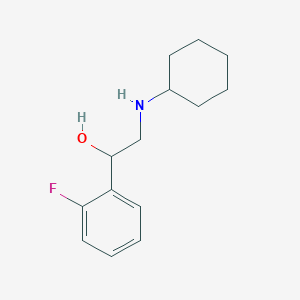
2-(clorometil)-1H-bencimidazol-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloromethyl and ethyl ester groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of more complex benzimidazole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, and this compound is used in the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a complex organic compoundCompounds with similar structures, such as chloroalkyl ethers, are known to act as alkylating agents . Alkylating agents can interact with DNA and other cellular components, disrupting their normal function .
Mode of Action
Chloromethyl groups are reactive and can undergo various chemical reactions, including nucleophilic substitution . In these reactions, the chloromethyl group can be replaced by other groups, leading to changes in the molecule’s structure and properties .
Biochemical Pathways
Chloroalkyl ethers, which have a similar structure, have been shown to undergo oxidation reactions initiated by oh radicals . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate typically involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The benzimidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the benzimidazole ring or the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiols, and primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:
2-(Chloromethyl)-1H-benzimidazole: Lacks the ethyl ester group, making it less versatile for further functionalization.
Ethyl 1H-benzimidazole-1-carboxylate: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
The presence of both the chloromethyl and ethyl ester groups in ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate makes it unique and highly useful for various synthetic applications.
Propiedades
IUPAC Name |
ethyl 2-(chloromethyl)benzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQNQGSHORGGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)
![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)

![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2486273.png)

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![3-[(4-CHLOROPHENYL)METHYL]-4-OXO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE](/img/structure/B2486285.png)
